molecular formula C8H10Cl2O2 B084507 Cyclohexane-1,4-dicarbonyl dichloride CAS No. 13170-66-6

Cyclohexane-1,4-dicarbonyl dichloride

Cat. No.: B084507
CAS No.: 13170-66-6
M. Wt: 209.07 g/mol
InChI Key: HXTYZWJVMWWWDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,4-dicarbonyl dichloride can be synthesized through the chlorination of hexahydroterephthalic acid. The reaction typically involves the use of thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction scheme is as follows:

C8H12O4+2SOCl2C8H10Cl2O2+2SO2+2HCl\text{C}_8\text{H}_{12}\text{O}_4 + 2 \text{SOCl}_2 \rightarrow \text{C}_8\text{H}_{10}\text{Cl}_2\text{O}_2 + 2 \text{SO}_2 + 2 \text{HCl} C8​H12​O4​+2SOCl2​→C8​H10​Cl2​O2​+2SO2​+2HCl

Industrial Production Methods

In industrial settings, the production of hexahydroterephthaloyl chloride involves the continuous flow process where hexahydroterephthalic acid is reacted with thionyl chloride in the presence of a catalyst such as anhydrous iron(III) chloride. The reaction is conducted at elevated temperatures (125-130°C) to ensure complete conversion of the acid to the acyl chloride .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: Reacts with water to form hexahydroterephthalic acid and hydrochloric acid.

    Reduction: Can be reduced to hexahydroterephthalic acid using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

    Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the acyl chloride groups.

    Reduction: Performed under anhydrous conditions to prevent the formation of unwanted by-products.

Major Products

Scientific Research Applications

Cyclohexane-1,4-dicarbonyl dichloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved in these reactions are dictated by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Cyclohexane-1,4-dicarbonyl dichloride can be compared with other similar compounds such as:

    Terephthaloyl Chloride: Unlike hexahydroterephthaloyl chloride, terephthaloyl chloride is derived from benzene and has a planar structure. It is used in the production of polyesters like polyethylene terephthalate.

    Isophthaloyl Chloride: Similar to terephthaloyl chloride but with the acyl chloride groups in the 1 and 3 positions. It is used in the synthesis of polyamides and polyesters.

    Adipoyl Chloride: Contains a six-carbon aliphatic chain with two acyl chloride groups. .

This compound is unique due to its cyclohexane ring structure, which imparts different physical and chemical properties compared to its aromatic counterparts.

Properties

IUPAC Name

cyclohexane-1,4-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTYZWJVMWWWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291864
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13170-66-6
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13170-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Cyclohexanedicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Cyclohexane dicarbonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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